

# 3-Amino-2-chloropyridin-4-OL physical and chemical properties

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## Compound of Interest

Compound Name: 3-Amino-2-chloropyridin-4-OL

Cat. No.: B1506262

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An In-Depth Technical Guide to **3-Amino-2-chloropyridin-4-ol** for Advanced Research

## Authored by a Senior Application Scientist

This guide provides a detailed examination of **3-Amino-2-chloropyridin-4-ol** (CAS No. 1242251-52-0), a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. Due to its trifunctional nature—possessing an amino group, a chloro substituent, and a hydroxyl group on a pyridine scaffold—this molecule serves as a versatile building block for synthesizing complex heterocyclic systems. This document synthesizes available data on its properties, offers insights into its reactivity based on established chemical principles and analogous structures, and provides practical guidance for its use in a laboratory setting.

## Section 1: Core Molecular Identity and Structure

**3-Amino-2-chloropyridin-4-ol** is a solid, crystalline compound under standard conditions. Its core structure is a pyridine ring, which imparts aromaticity and specific electronic properties. The substituents dictate its chemical behavior: the nucleophilic amino group, the electrophilic carbon center bearing the chlorine atom (a leaving group), and the acidic pyridinol tautomer.

Molecular Structure:

Caption: Chemical structure of **3-Amino-2-chloropyridin-4-ol**.

The molecule exists in equilibrium with its pyridone tautomer, 3-amino-2-chloro-1H-pyridin-4-one. The position of this equilibrium is influenced by the solvent environment, with polar protic solvents favoring the pyridinol form. This tautomerism is a critical consideration in designing synthetic reactions, as it can affect site selectivity and reactivity.

## Section 2: Physicochemical and Safety Data

Quantitative data for this compound is summarized below. It is crucial to handle this chemical with appropriate safety measures, as indicated by its hazard statements.[\[1\]](#)

Property	Value	Source
CAS Number	1242251-52-0	<a href="#">[1]</a>
Molecular Formula	C <sub>5</sub> H <sub>5</sub> ClN <sub>2</sub> O	<a href="#">[1]</a>
Molecular Weight	144.56 g/mol	<a href="#">[1]</a>
Physical Form	Solid	
Boiling Point	475.2 ± 45.0 °C at 760 mmHg (Predicted)	<a href="#">[1]</a>
Storage Temperature	2-8°C, sealed in dry, keep in dark place	
Purity	≥98%	

Safety and Hazard Information:

Identifier	Description	Source
GHS Pictogram	GHS07 (Exclamation Mark)	[1]
Signal Word	Warning	[1]
Hazard Statements	H302: Harmful if swallowed H317: May cause an allergic skin reaction	[1]
Precautionary Statements	P280: Wear protective gloves/protective clothing/eye protection/face protection	[1]

## Section 3: Spectral Characterization Profile (Inferred)

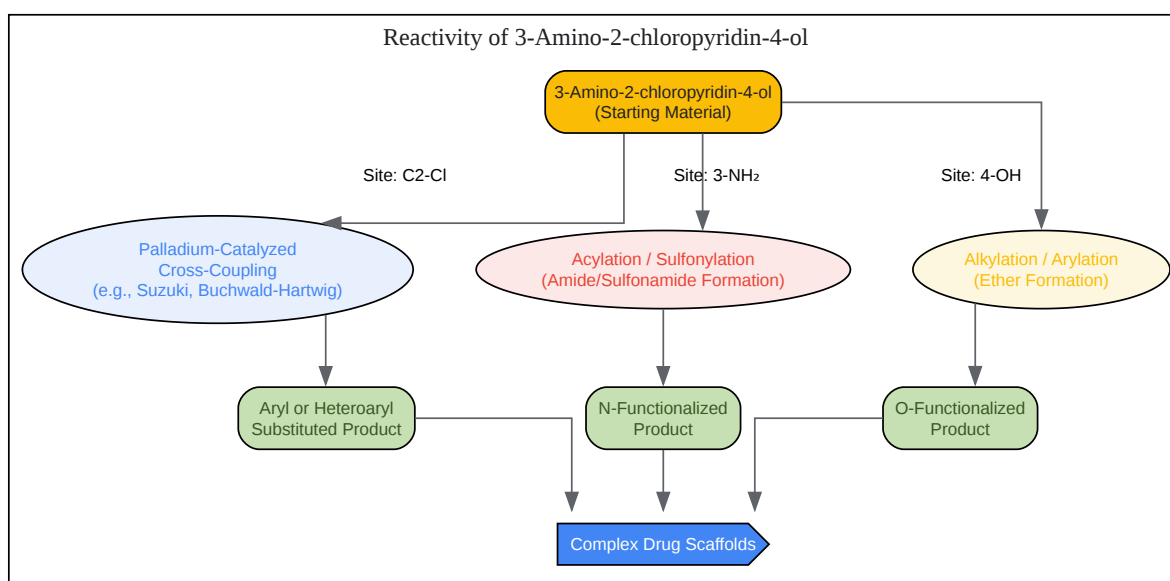
While specific, published spectra for **3-Amino-2-chloropyridin-4-ol** are not readily available, we can infer its expected spectral characteristics based on its structure and data from analogous compounds like 3-Amino-2-chloropyridine.[2] These inferences are vital for researchers to confirm the identity and purity of the material after synthesis or purchase.

- $^1\text{H}$  NMR:** The spectrum should display two distinct aromatic protons on the pyridine ring, likely appearing as doublets due to ortho-coupling. The chemical shifts of the amine ( $\text{NH}_2$ ) and hydroxyl ( $\text{OH}$ ) protons will be broad and variable depending on the solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) and concentration.
- $^{13}\text{C}$  NMR:** Five distinct signals are expected in the aromatic region (typically 100-160 ppm) corresponding to the five carbon atoms of the pyridine ring. The carbons attached to the electronegative chlorine, nitrogen, and oxygen atoms (C2, C3, C4) will be shifted further downfield.[2]
- IR Spectroscopy:** Key vibrational bands would include N-H stretching from the primary amine (around  $3300\text{-}3500\text{ cm}^{-1}$ ), O-H stretching from the hydroxyl group (a broad band around  $3200\text{-}3600\text{ cm}^{-1}$ ), C=C and C=N stretching in the aromatic region ( $1500\text{-}1600\text{ cm}^{-1}$ ), and a C-Cl stretching band in the fingerprint region (typically  $600\text{-}800\text{ cm}^{-1}$ ).

- Mass Spectrometry (EI): The molecular ion peak ( $M^+$ ) would be observed at  $m/z$  144. A characteristic isotopic pattern for one chlorine atom ( $M+2$  peak at approximately one-third the intensity of the  $M^+$  peak) would be a definitive feature.

## Section 4: Synthetic Utility and Reactivity Profile

The primary value of **3-Amino-2-chloropyridin-4-ol** in drug development lies in its capacity as a versatile synthetic intermediate. Its functional groups allow for sequential, site-selective modifications.



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Caption: Potential reaction pathways for synthetic modification.

- Reactions at the C2-Position (C-Cl Bond): The chlorine atom serves as an excellent leaving group for nucleophilic aromatic substitution ( $S_NAr$ ) or, more commonly, for palladium-catalyzed cross-coupling reactions. This position is the most valuable for introducing

molecular complexity. Reactions like Suzuki-Miyaura coupling (for C-C bond formation) or Buchwald-Hartwig amination (for C-N bond formation) are standard protocols for functionalizing such chloro-pyridines.[3] The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.

- **Reactions at the 3-Amino Group:** The amino group is a strong nucleophile and can readily undergo acylation, sulfonylation, or alkylation. Protecting this group (e.g., as a Boc-carbamate) is often a necessary first step if subsequent reactions are planned at other sites under conditions that are incompatible with a free amine.
- **Reactions at the 4-Hydroxyl Group:** The hydroxyl group can be alkylated to form ethers (e.g., via Williamson ether synthesis) or converted to a better leaving group (e.g., a triflate) to enable further cross-coupling reactions. Its acidity allows for deprotonation with a suitable base to form a pyridinoxide, which can then act as a nucleophile.

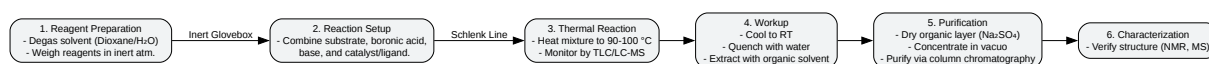
The interplay of these functional groups makes this molecule a powerful scaffold for building libraries of compounds in the drug discovery process.

## Section 5: Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides an authoritative, self-validating protocol for a representative reaction, demonstrating the application of **3-Amino-2-chloropyridin-4-ol** in synthesis.

**Objective:** To synthesize 3-amino-2-(4-methoxyphenyl)pyridin-4-ol.

**Causality:** The Suzuki reaction is chosen for its reliability, functional group tolerance, and widespread use in pharmaceutical synthesis for creating C-C bonds. The palladium catalyst, ligand (SPhos), and base ( $K_2CO_3$ ) are selected to form an active catalytic cycle capable of coupling an electron-rich boronic acid with the chloro-pyridine substrate.



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Caption: Standard laboratory workflow for a Suzuki cross-coupling reaction.

#### Step-by-Step Methodology:

- **Vessel Preparation:** A 25 mL Schlenk flask is flame-dried under vacuum and backfilled with argon three times to ensure an inert atmosphere. This is critical to prevent the degradation of the palladium catalyst.
- **Reagent Addition:** To the flask, add **3-Amino-2-chloropyridin-4-ol** (144.5 mg, 1.0 mmol), 4-methoxyphenylboronic acid (167 mg, 1.1 mmol, 1.1 eq.), potassium carbonate (414 mg, 3.0 mmol, 3.0 eq.), and SPhos (41 mg, 0.1 mmol, 10 mol%).
- **Catalyst Addition:** In a separate vial, pre-mix  $\text{Pd}(\text{OAc})_2$  (11.2 mg, 0.05 mmol, 5 mol%) with the SPhos ligand. Add this mixture to the Schlenk flask. The pre-formation of the active catalyst can improve reaction efficiency.
- **Solvent Addition:** Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL). The water is essential for the transmetalation step of the catalytic cycle.
- **Reaction:** The flask is sealed and the mixture is heated to 95 °C with vigorous stirring for 12-18 hours. Reaction progress is monitored by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
- **Workup:** After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and water (20 mL). The layers are separated, and the aqueous layer is extracted twice more with ethyl acetate.
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude solid is purified by flash column chromatography on silica gel to yield the final product.
- **Validation:** The structure and purity of the isolated product are confirmed using NMR spectroscopy and mass spectrometry, as described in Section 3.

This robust protocol includes internal checkpoints (TLC/LC-MS monitoring) and follows best practices for organometallic chemistry, ensuring reproducibility and high yield.

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## References

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